N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)-4-fluoro-3-piperidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2FN2O3S/c19-13-9-14(20)11-15(10-13)22-18(24)12-4-5-16(21)17(8-12)27(25,26)23-6-2-1-3-7-23/h4-5,8-11H,1-3,6-7H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELDBTCRKBVBTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=CC(=C3)Cl)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 3,5-dichlorobenzoic acid with thionyl chloride to form 3,5-dichlorobenzoyl chloride. This intermediate is then reacted with 4-fluoroaniline to produce 3,5-dichloro-N-(4-fluorophenyl)benzamide. The final step involves the reaction of this intermediate with piperidine and sulfonyl chloride under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations to improve yield and reduce costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide and related compounds:
Key Findings:
Structural Variations and Bioactivity: The piperidine sulfonyl group in the target compound distinguishes it from analogs like K784-0054, which uses a (4-methylbenzyl)sulfamoyl group. Piperidine’s cyclic amine may enhance membrane permeability compared to linear sulfamoyl chains .
However, the piperidine sulfonyl group could introduce steric hindrance, affecting target binding.
Synthesis and Stability :
- The low availability of K784-0054 (6 mg) hints at synthetic challenges in introducing bulky sulfamoyl groups. In contrast, the patent compound (Example 53) demonstrates higher thermal stability (MP 175–178°C), possibly due to its fused aromatic systems .
Functional Group Impact :
- Sulfonamides vs. Sulfamoyls : Sulfentrazone’s methanesulfonamide is critical for herbicidal activity, while the target’s piperidine sulfonyl may offer similar enzyme-inhibitory properties .
Biological Activity
N-(3,5-dichlorophenyl)-4-fluoro-3-(piperidine-1-sulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a dichlorophenyl group, a fluoro substituent, and a piperidine sulfonamide moiety. The synthesis typically involves several steps:
- Formation of 3,5-Dichlorobenzoyl Chloride : Reacting 3,5-dichlorobenzoic acid with thionyl chloride.
- Synthesis of Intermediate : The benzoyl chloride is reacted with 4-fluoroaniline to yield 3,5-dichloro-N-(4-fluorophenyl)benzamide.
- Final Reaction : This intermediate is then treated with piperidine and sulfonyl chloride to produce the target compound.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines, including breast and colorectal cancers. The compound's mechanism involves the inhibition of specific enzymes associated with cell growth and proliferation.
- IC50 Values : Studies report IC50 values ranging from 7.9 µM to 92 µM against different cancer cell lines, indicating its potency as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results suggest effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicates that the presence of electron-withdrawing groups enhances its antibacterial efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes involved in critical signaling pathways that regulate cell proliferation and apoptosis.
- Binding Affinity : Molecular docking studies suggest a high binding affinity to target proteins, which may lead to alterations in their functional states.
Study 1: Anticancer Efficacy
A study conducted on the effects of this compound on breast cancer cells demonstrated a significant reduction in cell viability at concentrations above 10 µM. The researchers employed flow cytometry to analyze apoptosis rates, revealing that the compound induces programmed cell death through mitochondrial pathways.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, this compound showed promising results against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined using the broth dilution method, confirming its potential as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
